![molecular formula C10H10BrN3O B1377639 {5-[(2-bromophenyl)methyl]-4H-1,2,4-triazol-3-yl}methanol CAS No. 1443981-05-2](/img/structure/B1377639.png)
{5-[(2-bromophenyl)methyl]-4H-1,2,4-triazol-3-yl}methanol
Übersicht
Beschreibung
{5-[(2-bromophenyl)methyl]-4H-1,2,4-triazol-3-yl}methanol is a chemical compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a unique structure that combines a bromophenyl group with a triazole ring, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {5-[(2-bromophenyl)methyl]-4H-1,2,4-triazol-3-yl}methanol typically involves the reaction of 2-bromobenzyl bromide with 4H-1,2,4-triazole-3-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product. The reaction can be summarized as follows:
2-bromobenzyl bromide+4H-1,2,4-triazole-3-thiolK2CO3,DMF,heat5-[(2-bromophenyl)methyl]-4H-1,2,4-triazol-3-ylmethanol
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: {5-[(2-bromophenyl)methyl]-4H-1,2,4-triazol-3-yl}methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reagents used.
Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide, ammonia, or alkyl halides.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazoles with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
This compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Research indicates that {5-[(2-bromophenyl)methyl]-4H-1,2,4-triazol-3-yl}methanol possesses antimicrobial and antifungal properties . It has been evaluated for its activity against various pathogens due to its ability to disrupt metabolic pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential in drug development . The triazole ring can interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects against diseases.
Industry
The compound finds applications in the development of new materials and chemical processes. Its unique properties can enhance product performance in various industrial applications.
Antimicrobial Activity Study
A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antimicrobial activity against several bacterial strains. The compound was shown to inhibit growth at low concentrations compared to standard antibiotics.
Drug Development Research
In drug development research focusing on antifungal agents, this compound was found to be effective against certain fungal pathogens. Its mechanism involved disrupting cell wall synthesis in fungi, which is crucial for their survival.
Wirkmechanismus
The mechanism of action of {5-[(2-bromophenyl)methyl]-4H-1,2,4-triazol-3-yl}methanol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial activity or inhibition of specific metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- {5-[(2-chlorophenyl)methyl]-4H-1,2,4-triazol-3-yl}methanol
- {5-[(2-fluorophenyl)methyl]-4H-1,2,4-triazol-3-yl}methanol
- {5-[(2-iodophenyl)methyl]-4H-1,2,4-triazol-3-yl}methanol
Uniqueness
The uniqueness of {5-[(2-bromophenyl)methyl]-4H-1,2,4-triazol-3-yl}methanol lies in its bromine atom, which can participate in unique chemical reactions and interactions compared to its halogen-substituted analogs
Biologische Aktivität
{5-[(2-bromophenyl)methyl]-4H-1,2,4-triazol-3-yl}methanol is a compound belonging to the triazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, its synthesis, mechanisms of action, and relevant case studies.
Chemical Information:
Property | Value |
---|---|
Chemical Formula | CHBrNO |
Molecular Weight | 268.11 g/mol |
CAS Number | 1443981-05-2 |
IUPAC Name | [5-[(2-bromophenyl)methyl]-1H-1,2,4-triazol-3-yl]methanol |
Appearance | Powder |
Synthesis
The synthesis of this compound typically involves the reaction of 2-bromobenzyl bromide with 4H-1,2,4-triazole-3-thiol in the presence of a base like potassium carbonate. The reaction is conducted in dimethylformamide (DMF) under heat conditions. This synthetic route highlights the compound's accessibility for further research and application in various fields.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The triazole ring can bind to enzymes or receptors, inhibiting their activity. This property is particularly relevant in antimicrobial and antifungal applications.
- Antimicrobial Activity : The compound has shown potential against various pathogens due to its ability to disrupt metabolic pathways.
Antimicrobial and Antifungal Properties
Triazole derivatives are widely recognized for their antimicrobial properties. Studies have demonstrated that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria as well as fungi.
Case Study Findings:
A study highlighted that derivatives of triazoles showed broad-spectrum activity against Candida albicans and Escherichia coli, with some compounds exhibiting minimum inhibitory concentrations (MICs) comparable to established antifungals .
Antioxidant Activity
The antioxidant properties of triazole derivatives have been explored through various assays such as DPPH and ABTS. The compound's ability to scavenge free radicals indicates its potential use as an antioxidant agent in therapeutic applications .
Research Applications
The diverse biological activities of this compound make it a valuable candidate for:
- Drug Development : Its structural characteristics allow for modifications that can enhance efficacy against specific diseases.
- Material Science : Used in developing new materials due to its unique chemical properties.
- Biological Research : Investigated for mechanisms underlying its biological effects and potential therapeutic uses.
Eigenschaften
IUPAC Name |
[5-[(2-bromophenyl)methyl]-1H-1,2,4-triazol-3-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3O/c11-8-4-2-1-3-7(8)5-9-12-10(6-15)14-13-9/h1-4,15H,5-6H2,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPNZAWAFDDXWHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NN2)CO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.